Lodoxamide impurity 2-d10

Description

Significance of Impurity Profiling in Pharmaceutical Development

Global regulatory bodies, including the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for the control of impurities in pharmaceuticals. medchemexpress.comcymitquimica.comnih.govcymitquimica.com The ICH guidelines, particularly Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for classifying, reporting, identifying, and qualifying impurities. nih.govmedchemexpress.comselleckchem.cominvivochem.com These guidelines set thresholds for impurities, above which they must be identified and, in some cases, subjected to toxicological assessment. nih.govveeprho.com

The regulatory landscape also addresses specific types of impurities. For instance, ICH Q3C provides limits for residual solvents, while ICH Q3D focuses on elemental impurities. nih.gov More recently, there has been a significant focus on controlling potentially mutagenic impurities, as outlined in the ICH M7 guideline, which establishes a "Threshold of Toxicological Concern" (TTC) to manage the risk of carcinogenic impurities. cymitquimica.com Regulatory agencies like the EMA and FDA continuously update their guidance to address emerging challenges, such as the presence of nitrosamine (B1359907) impurities.

A thorough understanding of the impurity profile is a cornerstone of quality assurance. medchemexpress.com It provides a chemical fingerprint of the drug substance, which can be used to monitor batch-to-batch consistency and to detect any deviations in the manufacturing process. Furthermore, studying degradation products through impurity profiling is crucial for determining the stability and shelf-life of a drug product. googleapis.com

Principles and Applications of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling involves the incorporation of a stable (non-radioactive) isotope of an element into a molecule. This technique has become indispensable in pharmaceutical research, particularly in the field of analytical chemistry, for its ability to enhance the precision and accuracy of measurements.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for isotopic labeling in pharmaceutical research. The substitution of hydrogen with deuterium results in a heavier molecule, which can be readily distinguished from its non-labeled counterpart by analytical techniques such as mass spectrometry. This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave similarly to the parent drug in biological systems.

One of the key advantages of deuterium labeling is its application in studying drug metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions at the site of deuteration, providing valuable insights into the metabolic pathways of a drug. Furthermore, deuterium-labeled compounds can exhibit improved metabolic stability, potentially leading to enhanced therapeutic profiles.

Stable isotope-labeled compounds, particularly deuterated ones, are widely used as internal standards in quantitative analysis, especially in conjunction with mass spectrometry. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and analysis.

By using a deuterated version of the analyte as the internal standard, chemists can achieve greater accuracy and precision. The labeled and unlabeled compounds co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. This allows for the accurate quantification of the analyte by comparing its response to that of the known amount of the internal standard, thereby compensating for any matrix effects or instrumental fluctuations. This approach significantly improves the reproducibility and reliability of bioanalytical methods.

Contextualization of Lodoxamide Impurity 2-d10

Lodoxamide is a mast-cell stabilizer used in the treatment of ocular hypersensitivity reactions. cymitquimica.com It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells. cymitquimica.com In the context of pharmaceutical analysis, the focus turns to ensuring the purity of Lodoxamide and accurately quantifying it in various matrices. This is where isotopically labeled compounds like this compound become crucial.

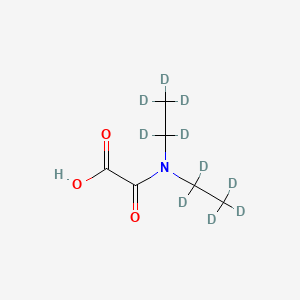

This compound is a deuterium-labeled analog of a Lodoxamide-related compound, specifically 2-(Diethylamino)-2-oxoacetic acid. medchemexpress.commedchemexpress.com The "-d10" designation indicates that ten hydrogen atoms in the diethylamino group have been replaced with deuterium atoms. This stable isotope-labeled compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Lodoxamide or its impurities in biological samples during pharmacokinetic studies or in pharmaceutical formulations for quality control.

The use of this compound as an internal standard exemplifies the practical application of the principles discussed earlier. Its chemical behavior is nearly identical to the unlabeled impurity, ensuring that it experiences similar extraction recovery and ionization response, leading to highly accurate and reproducible analytical results.

Compound Information Table

| Compound Name | Description |

| Lodoxamide | An anti-allergic drug that acts as a mast cell stabilizer. cymitquimica.com |

| This compound | A deuterium-labeled analog of a Lodoxamide-related compound, 2-(Diethylamino)-2-oxoacetic acid, used as an internal standard in analytical testing. medchemexpress.commedchemexpress.com |

| 2-(Diethylamino)-2-oxoacetic acid | The non-labeled chemical structure corresponding to this compound. medchemexpress.com |

| Histamine | A chemical released by mast cells that is involved in allergic reactions. cymitquimica.com |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | Diethyl-d10-amino-oxo Acetic Acid | cymitquimica.com |

| Molecular Formula | C6HD10NO3 | cymitquimica.comnih.gov |

| Molecular Weight | 155.22 | cymitquimica.comnih.gov |

| Appearance | White to Off-White Solid | nih.gov |

| Primary Application | Internal Standard for Analytical Research | |

| Non-labeled CAS | 55441-26-4 | cymitquimica.com |

Nomenclature and Structural Relationship to the Parent Impurity

This compound is the deuterium-labeled version of Lodoxamide Impurity 2. medchemexpress.commedchemexpress.eu The parent compound, Lodoxamide Impurity 2, is chemically known as 2-(Diethylamino)-2-oxoacetic acid. medchemexpress.comcymitquimica.com The deuterated analogue is systematically named Diethyl-d10-amino-oxo Acetic Acid. veeprho.comtheclinivex.com

The structural relationship is straightforward: this compound is chemically identical to its parent impurity, with the exception that the ten hydrogen atoms of the two ethyl groups attached to the nitrogen atom have been replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight but nearly identical physicochemical properties to the non-labeled compound.

| Compound Name | Systematic Name | Molecular Formula |

|---|---|---|

| Lodoxamide Impurity 2 | 2-(Diethylamino)-2-oxoacetic acid | C6H11NO3 |

| This compound | Diethyl-d10-amino-oxo Acetic Acid | C6HD10NO3 |

Specific Utility of the Deuterated Form (2-d10) in Research

The primary and most significant use of this compound is as an internal standard for quantitative analysis, particularly in studies utilizing mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC-MS). veeprho.comnih.govatlanchimpharma.com The use of stable isotope-labeled internal standards is considered the gold standard in bioanalysis for ensuring the accuracy and reliability of results. aptochem.com

In a typical analytical workflow, a known quantity of this compound is added to a sample (such as plasma or urine) containing the parent impurity. Because the deuterated standard has virtually the same chemical properties as the analyte, it experiences similar effects during every stage of the analysis, including extraction, chromatography, and ionization. aptochem.com However, due to its increased mass, the mass spectrometer can easily differentiate it from the non-labeled parent impurity. aptochem.com

This co-analysis allows the deuterated standard to compensate for variations in sample preparation and for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample. texilajournal.comclearsynth.comscioninstruments.com By comparing the detector response of the analyte to that of the known amount of the internal standard, researchers can accurately and precisely quantify the concentration of Lodoxamide Impurity 2. clearsynth.com This makes this compound an essential tool in pharmacokinetic studies, where precise measurement of drug and metabolite levels is crucial. veeprho.comnih.gov

| Research Application | Benefit of Using this compound |

|---|---|

| Quantitative Bioanalysis (LC-MS) | Serves as an ideal internal standard, co-eluting with the analyte. aptochem.com |

| Pharmacokinetic (PK) Studies | Enables precise quantification of the parent impurity in biological matrices. veeprho.comnih.gov |

| Method Validation | Improves the accuracy, precision, and robustness of the analytical method. clearsynth.com |

| Impurity Profiling | Corrects for variability in sample extraction and matrix effects, leading to reliable measurements. texilajournal.comscioninstruments.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

155.22 g/mol |

IUPAC Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2 |

InChI Key |

DCGDRZCGQSDERQ-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=O)C(=O)O |

Origin of Product |

United States |

Synthesis and Preparation of Lodoxamide Impurity 2 D10

Synthetic Routes for the Non-Deuterated Lodoxamide Impurity 2

Precursor Compounds and Reaction Pathways

The synthesis of 2-(Diethylamino)-2-oxoacetic acid is typically achieved through the reaction of a secondary amine with a derivative of oxalic acid. The most common and direct pathway involves the acylation of diethylamine (B46881) with an activated form of oxalic acid, such as oxalyl chloride or a corresponding ester like diethyl oxalate (B1200264).

A primary synthetic route is the Schotten-Baumann reaction, where diethylamine is reacted with oxalyl chloride. wikipedia.org This reaction is generally performed in an aprotic solvent in the presence of a suitable base (e.g., pyridine (B92270) or a tertiary amine) to neutralize the hydrochloric acid (HCl) by-product. wikipedia.orgchemicalbook.com

Reaction Scheme: (C₂H₅)₂NH + ClC(=O)C(=O)Cl → (C₂H₅)₂NC(=O)C(=O)OH + HCl

Alternatively, the synthesis can proceed via the aminolysis of an oxalate ester, such as diethyl oxalate. chemicalbook.combldpharm.com This method involves reacting diethylamine with diethyl oxalate, often under heat, to displace one of the ethoxy groups and form the corresponding amide.

Key Precursors:

Diethylamine: The source of the diethylamino group.

Oxalyl Chloride or Diethyl Oxalate: The acylating agent that provides the oxoacetic acid backbone. chemicalbook.combldpharm.com

Base (e.g., Pyridine, Triethylamine): Used in reactions with oxalyl chloride to scavenge the generated HCl. wikipedia.org

Solvent (e.g., Dichloromethane, Tetrahydrofuran): An inert medium for the reaction. wikipedia.org

Identification of Process-Related Impurities During Synthesis

During the synthesis of any chemical compound, the formation of impurities is a significant concern, as they can affect the quality and safety of the final product. atamanchemicals.com The identification and control of these process-related impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH). miracosta.edu A variety of analytical techniques, particularly hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are employed for impurity profiling. researchgate.net

In the synthesis of 2-(Diethylamino)-2-oxoacetic acid from diethylamine and oxalyl chloride, several potential impurities can arise from incomplete reactions or side reactions.

| Potential Impurity | Source / Reason for Formation |

| Unreacted Diethylamine | Incomplete reaction; improper stoichiometric ratio of reactants. |

| Unreacted Oxalyl Chloride / Oxalic Acid | Incomplete reaction; hydrolysis of oxalyl chloride. |

| N,N,N',N'-Tetraethyloxamide | Reaction of the initial product with a second molecule of diethylamine, displacing the hydroxyl group. This is more likely if the reaction is not carefully controlled. |

| Diethylamine Hydrochloride | Formation of a salt between the starting amine and the HCl by-product, especially if the scavenging base is inefficient. researchgate.net |

| By-products from Solvent or Base | Reaction of the highly reactive oxalyl chloride with the solvent or base, particularly if reactive functional groups are present. kjdb.orgsigmaaldrich.com |

Table 1: Potential process-related impurities in the synthesis of 2-(Diethylamino)-2-oxoacetic acid and their likely origins.

Methodologies for Deuterium (B1214612) Introduction and Isotopic Labeling

The synthesis of Lodoxamide Impurity 2-d10 requires the specific incorporation of ten deuterium atoms. This is most efficiently achieved not by deuterating the final molecule, but by building the molecule from an isotopically labeled precursor.

Strategies for Site-Specific Deuteration

For this compound, the "d10" designation indicates that both ethyl groups attached to the nitrogen atom are fully deuterated. Therefore, the most direct and effective strategy is to use diethylamine-d10 as a starting material. google.comsciencemadness.org This precursor already contains the ten deuterium atoms at the desired positions (C₂D₅)₂NH.

The synthesis then follows the same reaction pathway as the non-deuterated compound, reacting diethylamine-d10 with oxalyl chloride or a suitable oxalic acid derivative. chemicalbook.com This approach ensures 100% site selectivity for the deuterium incorporation, as the labels are introduced with the precursor. chemsrc.com

Reaction Scheme for Deuterated Synthesis: (C₂D₅)₂NH + ClC(=O)C(=O)Cl → (C₂D₅)₂NC(=O)C(=O)OH + HCl

While other deuteration methods exist, such as hydrogen-isotope exchange using D₂O and a catalyst, they are less suitable for this specific molecule. arabjchem.orgorgsyn.orgbldpharm.com Such methods can be difficult to control for achieving complete and site-specific deuteration at unactivated aliphatic positions without affecting other parts of the molecule. whiterose.ac.uk Using a pre-labeled starting material like diethylamine-d10 is the superior strategy for this synthesis. google.com

Considerations for Isotopic Enrichment and Purity

When synthesizing an isotopically labeled compound for use as an analytical standard, two parameters are of utmost importance: chemical purity and isotopic enrichment. Current time information in Bangalore, IN.

Chemical Purity: This refers to the absence of other chemical compounds. It is typically assessed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). chemscene.com

Isotopic Enrichment: This measures the percentage of the compound that contains the desired number of deuterium atoms. For this compound, high isotopic enrichment means that a very high proportion of the molecules are the M+10 isotopologue. sciencemadness.org

Achieving high isotopic enrichment depends heavily on the isotopic purity of the starting materials, in this case, diethylamine-d10, which is commercially available with high atom % D. sciencemadness.org

The following table summarizes the key analytical techniques used to evaluate the final product:

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity by separating the target compound from any non-isotopic impurities. chemscene.com |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight of the compound and determines the isotopic distribution, allowing for the calculation of isotopic enrichment. fishersci.itchemicalbook.comacs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and the specific sites of deuterium incorporation. The absence of signals in ¹H NMR at the ethyl group positions and the presence of corresponding signals in ²H NMR would confirm successful site-specific labeling. fishersci.it |

Table 2: Analytical methods for assessing the purity and isotopic enrichment of this compound.

Analytical Confirmation of Deuteration and Chemical Integrity

The final step in the preparation of this compound is a thorough analytical confirmation to ensure the compound meets the required specifications for its intended use as a reference standard. This involves a combination of spectroscopic and chromatographic methods to verify its structure, purity, and the extent of deuteration.

A typical analytical workflow includes:

Purity Analysis via HPLC: The synthesized compound is first analyzed by HPLC coupled with a UV or MS detector to assess its chemical purity. chemscene.comacs.org This ensures that process-related impurities from the synthesis have been adequately removed.

Structural Verification via NMR: NMR spectroscopy provides the definitive confirmation of the molecular structure and the location of the deuterium labels. Current time information in Bangalore, IN.

¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete absence of signals corresponding to the ethyl groups.

²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated ethyl positions, confirming that the deuterium atoms are in the correct locations. sciencemadness.org

¹³C NMR: The carbon NMR spectrum will also be affected by the attached deuterium atoms, showing characteristic splitting patterns that further confirm the sites of deuteration.

This multi-technique approach provides comprehensive data to certify the identity, purity, and isotopic integrity of the synthesized this compound, ensuring its reliability as an analytical standard.

Spectroscopic and Spectrometric Approaches for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. For this compound, ¹H NMR (Proton NMR) is of particular importance to verify the absence of protons in the ethyl groups, confirming the high level of deuteration. The spectrum would be expected to show a significant reduction or complete absence of signals corresponding to the ethyl protons, which would be present in the non-deuterated analogue.

Mass Spectrometry (MS) is another essential technique that confirms the molecular weight of the compound. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to the mass of the deuterated compound, which is higher than that of the non-deuterated impurity due to the presence of ten deuterium atoms. This mass shift provides clear evidence of successful deuteration. sigmaaldrich.com

Infrared (IR) spectroscopy can also be employed to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the carboxylic acid and amide functional groups.

Table 1: Key Spectroscopic and Spectrometric Data for Structural Verification

| Technique | Expected Observation for this compound |

| ¹H NMR | Absence or significant reduction of signals for ethyl protons. |

| Mass Spec | Molecular ion peak corresponding to the deuterated molecular weight. |

| IR Spec | Characteristic peaks for C=O (carboxylic acid and amide) and O-H stretching. |

Purity Assessment of the Deuterated Standard for Research Applications

The reliability of research applications utilizing this compound as an internal standard is directly dependent on its purity. Therefore, a rigorous assessment of its chemical and isotopic purity is paramount.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the chemical purity of pharmaceutical compounds and their impurities. A validated HPLC method can separate this compound from any potential non-deuterated impurity, starting materials, or by-products from the synthesis. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Isotopic purity, which refers to the percentage of deuterium incorporation, is also a critical parameter. This is typically determined using mass spectrometry, which can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. A high isotopic purity is essential for its function as an internal standard to avoid interference from the non-deuterated counterpart.

Table 2: Typical Purity Assessment Parameters

| Parameter | Method | Typical Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium Incorporation |

Analytical Methodologies for Impurity Profiling Utilizing Lodoxamide Impurity 2 D10

Application as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Lodoxamide impurity 2-d10 is ideally suited for this role in the analysis of Lodoxamide and its related substances due to its structural similarity and distinct mass. veeprho.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification. ontosight.ai It is often considered a primary reference method. nist.govresearchgate.net The fundamental principle involves adding a known quantity of an isotopically labeled version of the analyte, such as this compound, to the sample. ontosight.aibritannica.com This labeled compound, often called a "spike," is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). medchemexpress.comresearchgate.netnih.gov

The mixture is then processed and analyzed by a mass spectrometer, which separates ions based on their mass-to-charge ratio. ontosight.aibritannica.com By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. ontosight.ainist.gov Because the measurement is based on a ratio, it is less susceptible to variations in sample volume or instrument response. annlabmed.org

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

| Principle | Description |

|---|---|

| Analyte Spiking | A precisely known amount of an isotopically enriched analog of the target analyte (the "spike") is added to the sample before any processing steps. ontosight.aibritannica.com |

| Isotopic Homogenization | The spike is thoroughly mixed with the sample to ensure it equilibrates with the native analyte and experiences identical conditions throughout the analytical procedure. |

| Mass Spectrometric Analysis | The mass spectrometer distinguishes between the native analyte and the isotopically labeled spike based on their mass difference. britannica.com |

| Ratio Measurement | The concentration of the analyte is determined by the measured isotope amount ratio of the native analyte to the spike. nist.govannlabmed.org This ratio remains constant even if there are variations in sample recovery or instrument signal. annlabmed.org |

Matrix effects are a significant challenge in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). waters.commyadlm.org These effects occur when co-eluting components from the sample matrix (e.g., plasma, urine, formulation excipients) interfere with the ionization of the target analyte in the mass spectrometer's ion source. annlabmed.orgwaters.com This interference can either decrease the ionization efficiency, known as ion suppression, or increase it, known as ion enhancement. waters.com

The use of a stable isotope-labeled (SIL) internal standard like this compound is the most effective strategy to mitigate these matrix effects. nih.govannlabmed.org The ideal SIL internal standard has virtually identical physicochemical properties to the analyte, meaning it behaves the same way during sample extraction, chromatographic separation, and ionization. nih.gov By co-eluting with the analyte, the SIL standard experiences the same degree of ion suppression or enhancement. waters.com Consequently, while the absolute signal of both the analyte and the internal standard may fluctuate, their ratio remains constant, leading to accurate and precise quantification. annlabmed.org

However, a phenomenon known as the deuterium isotope effect can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. nih.govwaters.com If this retention time difference is significant, and the matrix effect is not uniform across the elution window, the ability of the deuterated standard to perfectly compensate for the matrix effect may be diminished. nih.govmyadlm.org

Advanced Chromatographic Separation Techniques

Chromatography is the primary technique for separating individual components from a complex mixture. For pharmaceutical impurity profiling, the goal is to develop robust methods that can separate all potential process-related impurities and degradation products from the active pharmaceutical ingredient (API). americanpharmaceuticalreview.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for impurity profiling in the pharmaceutical industry. researchgate.net The development of an HPLC method is a systematic process aimed at creating a procedure that is specific, accurate, and robust for the separation, detection, and quantification of impurities. researchgate.netijcrt.org This is essential for controlling the quality and safety of the drug substance. americanpharmaceuticalreview.com

Achieving a successful separation requires the careful optimization of several key chromatographic parameters. mdpi.comchromatographyonline.com

Stationary Phase: The selection of the HPLC column, or stationary phase, is the first critical step. chromatographyonline.com Reversed-phase columns with a C18 or C8 alkyl chain are commonly used for impurity analysis. americanpharmaceuticalreview.comnih.gov The choice depends on the polarity and chemical nature of the API and its impurities.

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol), is a powerful tool for controlling retention and selectivity. researchgate.net The pH of the aqueous component is particularly critical for ionizable compounds like Lodoxamide and its analogs, as it affects their charge state and interaction with the stationary phase. americanpharmaceuticalreview.comchromatographyonline.com

Gradient: For complex samples containing impurities with a wide range of polarities, a gradient elution program is often necessary. nih.gov In this mode, the composition of the mobile phase is changed over the course of the analysis (e.g., by increasing the percentage of the organic solvent) to ensure that both highly retained and weakly retained impurities are eluted as sharp, well-defined peaks within a reasonable time. americanpharmaceuticalreview.comchromatographyonline.com

The primary goal of chromatographic optimization is to achieve adequate resolution between all components of interest. researchgate.net Resolution is a measure of the degree of separation between two adjacent peaks. A resolution value of 1.5 or greater is generally considered to indicate baseline separation, which is necessary for accurate quantification. americanpharmaceuticalreview.comgoogle.com

Achieving this resolution for structurally similar analogs, such as an API and its impurities, requires a systematic approach to optimizing the parameters described above (stationary phase, mobile phase pH, organic solvent type, gradient slope, and temperature). chromatographyonline.comresearchgate.net The slight difference in physicochemical properties between Lodoxamide and its deuterated analog, this compound, can result in a small separation on the chromatographic column. nih.gov While this separation can be a challenge, a well-developed method will ensure sufficient resolution between the API, all its non-labeled impurities, and the internal standard to allow for unambiguous identification and quantification.

| Temperature | Fine-tune selectivity and improve peak efficiency. | Analyze the sample at different column temperatures (e.g., 30 °C and 50 °C) as this can alter relative retention times. americanpharmaceuticalreview.com |

Gas Chromatography (GC) for Volatile Related Substances

Gas chromatography (GC) is a powerful separative technique well-suited for the analysis of volatile and semi-volatile compounds. researchgate.net In the context of pharmaceutical impurity profiling, GC, particularly when coupled with a mass spectrometer (GC-MS), is invaluable for identifying and quantifying volatile related substances that may be present in the active pharmaceutical ingredient (API) or final drug product. nih.govnih.gov These volatile impurities can arise from the synthesis process, degradation, or storage.

While specific applications of GC for Lodoxamide impurity profiling are not extensively detailed in the provided search results, the general principles of the technique are highly relevant. For instance, a GC-MS method would involve the separation of volatile impurities from the Lodoxamide matrix based on their boiling points and interactions with the GC column's stationary phase. The mass spectrometer then provides detailed structural information for each separated component, allowing for their unambiguous identification. researchgate.netnih.gov The use of a validated GC-MS method ensures specificity, accuracy, and precision in the quantification of these impurities. nih.gov

Emerging Chromatographic Modalities (e.g., UPLC, SFC, HILIC)

Modern chromatography has seen the advent of several advanced techniques that offer significant advantages over traditional methods for impurity profiling. biomedres.us These include Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Hydrophilic Interaction Liquid Chromatography (HILIC). biomedres.usnih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. gimitec.com This enhanced separation power is particularly beneficial for resolving complex mixtures of impurities. ijprajournal.com

Supercritical Fluid Chromatography (SFC) employs a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be a valuable alternative to both normal and reversed-phase LC, offering unique selectivity for a range of compounds. biomedres.us

Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that has gained prominence for the analysis of highly polar compounds that are poorly retained by reversed-phase chromatography. researchgate.netchromatographyonline.comchromatographyonline.com Many drug impurities and starting materials are polar, making HILIC a crucial tool in pharmaceutical analysis. gimitec.comchromatographyonline.com HILIC methods can be more straightforward and robust than other approaches like derivatization followed by GC or reversed-phase LC. chromatographyonline.com The separation mechanism in HILIC involves the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent. researchgate.netchromatographyonline.com The retention and selectivity in HILIC can be fine-tuned by adjusting parameters such as the acetonitrile content and buffer pH in the mobile phase. researchgate.net

A streamlined approach to HILIC method development can accelerate the analysis of polar impurities, often starting with a targeted screening of conditions before moving to a more exhaustive development process if necessary. chromatographyonline.com The successful application of these emerging chromatographic techniques is essential for comprehensive impurity profiling in modern pharmaceutical development. biomedres.usnih.gov

Mass Spectrometric (MS) Approaches for Detection and Elucidation

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis due to its high sensitivity and specificity, which are crucial for the structural elucidation and quantification of impurities, even at trace levels. biomedres.ussynthinkchemicals.com

LC-MS and LC-MS/MS for Identification and Quantification

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern impurity profiling. synthinkchemicals.com This hyphenated technique combines the powerful separation capabilities of LC with the detailed mass analysis provided by MS, enabling the identification and quantification of impurities in complex mixtures. ijprajournal.comsynthinkchemicals.com LC-MS/MS is particularly effective for detecting impurities at very low concentrations. synthinkchemicals.com

In a typical LC-MS/MS workflow for impurity analysis, the sample is first separated by LC. The eluting components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). synthinkchemicals.com For structural elucidation, tandem MS (MS/MS) is employed, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification. americanpharmaceuticalreview.com

The quantification of impurities is often achieved using isotopically labeled internal standards, such as this compound. eurl-pesticides.eueurl-pesticides.eu The internal standard is added to the sample at a known concentration at the beginning of the analytical procedure. eurl-pesticides.eu By comparing the MS response of the analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation and instrument response. eurl-pesticides.eu

A sensitive and validated LC-MS/MS method can be developed for the simultaneous detection and quantification of multiple impurities. researchgate.net The validation of such a method typically includes assessing its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), in accordance with regulatory guidelines. researchgate.netijper.org

Selection of Ionization Techniques

The choice of ionization technique is a critical step in developing an effective LC-MS method, as it directly impacts the sensitivity and quality of the resulting data. nih.gov The ionization source is responsible for converting the neutral analyte molecules eluting from the LC column into gas-phase ions that can be analyzed by the mass spectrometer. slideshare.net

For the analysis of pharmaceutical compounds, the most commonly used ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). americanpharmaceuticalreview.comlongdom.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, which are common in pharmaceutical analysis. slideshare.net It typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information. u-szeged.hu The efficiency of ESI can be influenced by the mobile phase composition, such as the presence of additives like formic acid or acetic acid. u-szeged.hu

Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization method that is suitable for a wide range of compounds, including those that are less polar and more volatile than those typically analyzed by ESI. americanpharmaceuticalreview.com

The selection between ESI and APCI, or other ionization techniques, depends on the physicochemical properties of the analytes and the complexity of the sample matrix. nih.gov The goal is to achieve efficient and stable ionization of the target impurities while minimizing matrix effects, which can cause suppression or enhancement of the analyte signal. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision. longdom.org This capability allows for the differentiation of ions with very small mass differences, which is crucial for the detailed analysis of complex pharmaceutical formulations. longdom.orgresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide accurate mass measurements that can be used to determine the elemental composition of an unknown compound. americanpharmaceuticalreview.comlongdom.orgnih.gov

The high resolving power of HRMS significantly reduces the number of possible elemental formulas for a given m/z value, greatly aiding in the identification of unknown impurities. nih.gov Furthermore, the ability of HRMS to resolve the isotopic fine structure of an ion provides an additional layer of confidence in the elemental composition assignment. nih.gov

In the context of impurity profiling, HRMS plays a critical role in:

Identifying unknown impurities: By providing accurate mass data for both the molecular ion and its fragment ions, HRMS facilitates the elucidation of the impurity's structure. americanpharmaceuticalreview.comnih.gov

Confirming the identity of known impurities: The high mass accuracy of HRMS allows for the confident confirmation of the presence of known impurities.

Quantifying impurities: HRMS can be used for quantitative analysis, offering advantages such as improved signal-to-noise ratios and the ability to perform quantification in full-scan mode, which provides a more comprehensive view of the sample. nih.gov

The combination of HRMS with advanced separation techniques like UPLC provides a powerful platform for the comprehensive characterization of pharmaceutical impurities. nih.govmdpi.com

Hydrogen/Deuterium (H/D) Exchange LC-MS for Structural Elucidation

Hydrogen/Deuterium (H/D) exchange mass spectrometry is a valuable technique for obtaining structural information about molecules, particularly for distinguishing between isomers. nih.govnih.gov This method relies on the exchange of labile hydrogen atoms (those attached to heteroatoms like oxygen, nitrogen, or sulfur) with deuterium atoms when the analyte is exposed to a deuterated solvent, such as deuterium oxide (D2O). americanpharmaceuticalreview.comnih.gov

The H/D exchange experiment can be performed online by incorporating D2O into the LC mobile phase. nih.govnih.gov When the analyte passes through the LC system, its labile hydrogens are replaced by deuterium, resulting in an increase in its molecular weight. The magnitude of this mass shift, as measured by the mass spectrometer, corresponds to the number of exchangeable hydrogens in the molecule. americanpharmaceuticalreview.comresearchgate.net

This information is particularly useful for:

Distinguishing between structural isomers: Isomers often have the same elemental composition and molecular weight, and may even produce similar fragmentation patterns in MS/MS experiments. nih.gov However, they may have a different number of exchangeable hydrogens, allowing for their differentiation by H/D exchange LC-MS.

Confirming proposed structures: The number of exchangeable hydrogens determined by H/D exchange can be compared to the number predicted for a proposed structure, providing strong evidence for or against that structure. americanpharmaceuticalreview.com

The combination of HRMS/MS and online H/D exchange LC-MS provides a powerful and practical approach for the rapid structural characterization of unknown pharmaceutical impurities. americanpharmaceuticalreview.com

Identification of Exchangeable Protons and Active Hydrogens

The determination of the number of exchangeable protons (also known as active hydrogens) in a molecule is a crucial step in structural elucidation, helping to confirm or refute proposed structures of unknown impurities. americanpharmaceuticalreview.com Exchangeable protons are those attached to heteroatoms like oxygen, nitrogen, or sulfur, and they can be readily swapped under certain conditions. researchgate.netopenochem.org Two primary techniques are employed for this purpose: Hydrogen/Deuterium (H/D) exchange mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrogen/Deuterium (H/D) Exchange Mass Spectrometry:

This powerful technique, often performed online with liquid chromatography (LC-MS), is used to count the number of active hydrogens in an impurity. americanpharmaceuticalreview.comnih.gov The method involves introducing the analyte into a mobile phase containing a deuterium source, typically deuterium oxide (D₂O). researchgate.netnih.gov Protons on functional groups such as hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) are labile and will exchange with deuterium from the solvent. americanpharmaceuticalreview.comopenochem.org

This exchange results in a predictable mass increase for the molecule, where each exchanged proton is replaced by a deuterium atom, increasing the molecular weight by approximately 1 Da per exchange site. By comparing the mass spectrum of the impurity before and after the exchange, analysts can determine the precise number of exchangeable protons, providing invaluable information for structural identification. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy offers a complementary method for identifying exchangeable protons. When a sample is analyzed in a standard deuterated solvent (like CDCl₃), exchangeable protons on alcohol, amine, or carboxylic acid groups typically appear as distinct, often broad, signals. openochem.orglibretexts.org To confirm the identity of these signals, a D₂O exchange experiment is performed. studymind.co.ukup.ac.za A small amount of deuterium oxide is added to the NMR tube, and the spectrum is re-acquired. The labile protons exchange with deuterium from the D₂O. openochem.orgstudymind.co.uk Since deuterium is not observed in a standard ¹H NMR experiment, the signals corresponding to the exchangeable protons will disappear from the spectrum, confirming their presence and number. openochem.orgresearchgate.net

Differentiation of Isomeric Impurity Structures

Isomeric impurities represent a significant analytical challenge in pharmaceutical profiling because they possess the same molecular formula and, therefore, the same exact mass. nih.govnih.gov Differentiating them requires advanced analytical strategies that can discern subtle structural differences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a cornerstone technique for distinguishing isomers. While isomers cannot be differentiated by mass alone, they can often be separated based on their physical properties using liquid chromatography. enovatia.com Isomers that are chromatographically separated will exhibit different retention times. Furthermore, even if isomers co-elute, they frequently yield different fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer. lcms.cz Analysis of these unique product ion spectra allows for the structural identification of each isomer.

The use of stable isotope-labeled internal standards, such as this compound, is critical in these analyses. clearsynth.comcerilliant.com These standards, which have nearly identical chemical properties and retention times to their non-labeled counterparts, help ensure accurate quantification and can aid in structural studies. nih.govchemrxiv.org For instance, the fragmentation pattern of a deuterated standard can be compared to the unknown impurity to help pinpoint the location of structural differences.

Ion Mobility-Mass Spectrometry (IM-MS):

IM-MS is an advanced analytical technique that adds another dimension of separation to mass spectrometry. nih.govtofwerk.com It separates gas-phase ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (rotationally averaged collision cross-section). nih.govfrontiersin.org This ability to separate molecules based on their three-dimensional structure makes IM-MS exceptionally powerful for resolving isomeric and even isobaric (different compounds with the same mass) impurities that may not be separable by chromatography or distinguishable by MS/MS alone. rsc.orgnih.govcasss.org

Table 1: Analytical Techniques for Impurity Identification

| Technique | Primary Application in Impurity Profiling | Key Information Provided |

| H/D Exchange MS | Identification of Active Hydrogens | Number of exchangeable protons (e.g., on -OH, -NH, -COOH groups). americanpharmaceuticalreview.comnih.gov |

| NMR Spectroscopy | Structural Elucidation & Confirmation | Definitive molecular structure, confirmation of exchangeable protons via D₂O shake. libretexts.orgenovatia.com |

| LC-MS/MS | Separation and Identification of Impurities | Chromatographic separation, molecular weight, and structural information from fragmentation patterns. enovatia.comlcms.cz |

| Ion Mobility-MS | Differentiation of Isomeric Impurities | Separation based on molecular size and shape (collision cross-section), resolving co-eluting isomers. tofwerk.comfrontiersin.org |

Investigation of Formation Pathways and Degradation Mechanisms of Lodoxamide Impurity 2

Sources of Impurity Formation During Manufacturing Processes

The presence of impurities in a final drug substance can often be traced back to the manufacturing process. These impurities can originate from various sources, including the raw materials used, intermediates formed during synthesis, and by-products from unintended side reactions.

Contribution from Starting Materials, Reagents, and Solvents

The synthesis of Lodoxamide, with the chemical name N,N′-(2-Chloro-5-cyano-1,3-phenylene)dioxamic acid, logically involves the acylation of a substituted diamine. A plausible synthetic route would use 2-chloro-5-cyano-1,3-phenylenediamine as a key starting material, which is then reacted with an oxalyl derivative (such as oxalyl chloride or a dialkyl oxalate) to form the two dioxamic acid side chains.

Impurities can be introduced from several points in this process:

Starting Materials: The 2-chloro-5-cyano-1,3-phenylenediamine starting material may contain isomeric impurities or residual compounds from its own synthesis. These related substances could potentially react in a similar manner to the primary material, leading to the formation of structural analogs of Lodoxamide.

Reagents: The acylating agent (e.g., oxalyl chloride) must be of high purity. If it has partially hydrolyzed to oxalic acid or contains other reactive species, this can lead to the formation of various by-products.

Solvents: Residual solvents used during the synthesis and purification steps are a common source of impurities. Furthermore, solvents can react with starting materials or intermediates under certain process conditions, contributing to the impurity profile.

Common process-related impurities that are often screened for include residues of starting materials, products of N-oxidation, and variants resulting from dehalogenation or dechlorination. veeprho.com

| Source Type | Potential Contaminant | Plausible Resulting Impurity |

|---|---|---|

| Starting Material | Isomers of 2-chloro-5-cyano-1,3-phenylenediamine | Isomeric Lodoxamide impurity |

| Reagent | Partially hydrolyzed oxalyl chloride (oxalic acid) | Incompletely reacted intermediates or related by-products |

| Solvent | Reactive residual solvents (e.g., primary/secondary amines) | Solvent adducts or reaction by-products |

| Process Condition | Excess heat or non-optimal pH | Process-induced degradation products |

By-products and Intermediates from Synthetic Routes

During the synthesis of Lodoxamide, several intermediates and by-products can be formed that may persist into the final drug substance if not adequately removed. In the reaction between 2-chloro-5-cyano-1,3-phenylenediamine and an oxalyl derivative, the reaction is expected to proceed stepwise.

Intermediates: The mono-acylated product is a key intermediate. If the reaction does not go to completion, this intermediate could remain as an impurity in the final product.

By-products: Side reactions, such as the reaction of the acylating agent with trace amounts of water, can compete with the main reaction and generate by-products. Over-acylation or other unintended reactions at different sites on the molecule, while less likely, must also be considered.

These process-related compounds are often structurally similar to the active pharmaceutical ingredient (API), making their removal challenging and their control critical for the quality of the final drug substance.

Degradation Pathways of Lodoxamide Leading to Impurity 2 Formation

Understanding how a drug substance degrades under various stress conditions is a core component of pharmaceutical development and is essential for establishing stable formulations and appropriate storage conditions.

Forced Degradation Studies Under Various Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal)

Forced degradation, or stress testing, is performed to identify the likely degradation products that could form under normal storage conditions and to establish the intrinsic stability of the molecule. nih.gov These studies involve subjecting the drug to conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, exposure to light, and high temperatures. ajpsonline.combiomedres.us

For Lodoxamide, its chemical structure containing two amide linkages suggests a high susceptibility to hydrolysis. pharmaceutical-journal.com

Hydrolysis: Under acidic or basic conditions, the amide bonds in Lodoxamide are expected to be the primary sites of degradation. Hydrolysis of one or both of these bonds would lead to the cleavage of the oxamic acid side chains, yielding the parent diamine or a mono-hydrolyzed product. This mono-hydrolyzed product is a strong candidate for what is designated as Lodoxamide Impurity 2.

Oxidation: The aromatic ring and amino groups could be susceptible to oxidative degradation, typically studied by exposing the drug to an oxidizing agent like hydrogen peroxide.

Photolysis: Exposure to UV or visible light can induce degradation, potentially through radical mechanisms or rearrangements involving the aromatic and cyano-substituted ring.

Thermal Stress: Heating the drug substance, both in solid form and in solution, can provide insight into its thermal stability and identify degradation products that may form at elevated temperatures.

| Stress Condition | Typical Reagents/Parameters | Expected Degradation Pathway | Likely Degradation Product (Candidate for Impurity 2) |

|---|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, heat | Cleavage of one or both amide (dioxamic acid) linkages | Mono-hydrolyzed Lodoxamide |

| Alkaline Hydrolysis | 0.1 M NaOH, heat | Cleavage of one or both amide (dioxamic acid) linkages | Mono-hydrolyzed Lodoxamide |

| Oxidation | 3% H₂O₂, room temperature | N-oxidation or modification of the aromatic ring | N-oxide derivatives |

| Photolysis | Exposure to UV/Visible light (ICH Q1B) | Photochemical rearrangement or cleavage | Isomeric or fragmented products |

| Thermal | Dry heat (e.g., 80°C) | Thermally induced cleavage or rearrangement | Various decomposition products |

Mechanistic Elucidation of Degradation Reactions

The most probable degradation pathway for Lodoxamide is the hydrolysis of its amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dioxamic acid moiety. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the aniline (B41778) nitrogen as a leaving group. The resulting products would be oxalic acid and the corresponding amine on the Lodoxamide core.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water. A similar tetrahedral intermediate is formed, which, after a proton transfer, collapses to cleave the C-N bond, yielding the carboxylic acid and the protonated amine.

Given that Lodoxamide has two identical amide linkages, the hydrolysis can occur at either one, leading to a mono-hydrolyzed intermediate (Impurity 2), which could then undergo further hydrolysis to the fully cleaved diamine product.

Application of Deuterated Standards in Tracing Degradation Kinetics and Pathways

The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the gold standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.com Lodoxamide impurity 2-d10 serves as an ideal tool for studying the formation of Impurity 2.

A deuterated standard is chemically identical to the analyte of interest but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). This property is invaluable for several reasons:

Accurate Quantification: When this compound is added to a sample as an internal standard, it co-elutes with the actual Impurity 2 during chromatography. In the mass spectrometer, however, it is detected as a distinct ion due to its higher mass. By comparing the instrument response of the analyte to that of the known concentration of the deuterated standard, precise and accurate quantification can be achieved. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, including matrix effects. kcasbio.comclearsynth.com

Tracing Degradation Kinetics: To study the rate at which Lodoxamide degrades to Impurity 2, a degradation experiment can be set up under specific stress conditions (e.g., a certain pH and temperature). Samples are taken at various time intervals, and a fixed amount of this compound is added to each before analysis. The highly accurate quantification enabled by the deuterated standard allows for the precise measurement of the concentration of Impurity 2 as it forms over time. This data is then used to plot a concentration-versus-time curve, from which the kinetics (rate constant) of the degradation reaction can be accurately calculated.

Influence of Environmental Factors on Impurity Generation

The generation of impurities in a drug product is a complex process influenced by a multitude of environmental factors. Understanding these factors is paramount for ensuring the safety, efficacy, and stability of the final pharmaceutical formulation.

Interaction with Excipients and Container-Closure Systems

Excipients, while often considered inert, can play a significant role in the degradation of an active pharmaceutical ingredient (API) and the formation of impurities. chineway.com.cn These interactions can be chemical in nature, leading to the formation of new molecular entities. For instance, excipients with reactive functional groups may directly react with the API. chineway.com.cn Furthermore, impurities within the excipients themselves, such as reducing sugars, aldehydes, or peroxides, can initiate or participate in degradation pathways. nih.govresearchgate.net

The container-closure system, which is in direct contact with the drug product, is another potential source of impurities. Components of the packaging, such as plasticizers, antioxidants, or residual monomers, can leach into the formulation and subsequently interact with the API. The selection of appropriate container-closure systems is therefore a critical step in drug product development to minimize the risk of such interactions. fda.gov

A comprehensive analysis of potential interactions for a typical impurity would involve compatibility studies where the drug substance is stored in contact with individual excipients and components of the container-closure system under accelerated conditions.

Impact of Storage Conditions on Stability and Impurity Profile

The stability of a drug product and its impurity profile are intrinsically linked to the storage conditions. europa.eu Factors such as temperature, humidity, and light can significantly influence the rate and nature of degradation reactions.

Table 1: General Impact of Storage Conditions on Drug Stability

| Storage Condition | Potential Impact on Impurity Profile |

|---|---|

| Elevated Temperature | Can accelerate the rate of chemical degradation reactions, leading to a faster increase in impurity levels. |

| High Humidity | Can facilitate hydrolytic degradation of susceptible APIs and may also influence the physical properties of the formulation. |

| Exposure to Light | Can induce photolytic degradation, leading to the formation of specific photodegradation products. |

Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide guidelines for stability testing under various climatic zones to ensure product quality throughout its shelf life. ich.org For a given impurity, its formation would be meticulously tracked over time under a range of controlled temperature and humidity conditions to establish the drug product's shelf-life and recommended storage instructions. europa.eu

Computational and In Silico Approaches for Predicting Impurity Formation

In recent years, computational and in silico methods have emerged as powerful tools for predicting the formation of potential impurities. researcher.life These approaches can be employed early in the drug development process to identify potential degradation pathways and reactive "hot spots" within a molecule's structure.

By utilizing quantum mechanical calculations and other modeling techniques, it is possible to simulate the reactivity of a drug molecule with various reactants, including excipients and their impurities. This predictive capability allows for a more targeted and efficient approach to formulation development and stability testing. For instance, if computational models predict a high likelihood of a specific degradation pathway, analytical methods can be proactively developed to detect and quantify the predicted impurity. These in silico predictions can also aid in the toxicological assessment of potential impurities. researcher.life

Impurity Profiling and Control Strategies in Pharmaceutical Development

Development of Comprehensive Impurity Profiles for Lodoxamide and its Related Substances

An impurity profile is a detailed account of all potential and actual impurities present in a drug substance. For Lodoxamide, this includes starting materials, by-products of synthesis, and degradation products. veeprho.com

Systematic Identification and Quantification of Impurities

The systematic process of impurity profiling begins with the identification of all substances other than the Lodoxamide API. Common impurities associated with Lodoxamide can include residues from starting materials, products from hydrolysis, N-oxidation species, and variants from dehalogenation or dechlorination reactions. veeprho.com Advanced analytical techniques are employed to separate, detect, and identify these compounds.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities, while mass spectrometry (MS), often coupled with HPLC (LC-MS), provides data for structural elucidation. uspto.govnih.gov However, for precise and accurate measurement (quantification) of these identified impurities, especially at very low levels, internal standards are essential.

This is the specific role of Lodoxamide impurity 2-d10 . As a deuterated, or stable isotopically labeled (SIL), version of a potential impurity, it serves as an internal standard in quantitative analysis. pharmaffiliates.comwaters.com In methods like LC-MS/MS, a known amount of the SIL standard is added to a sample. Because it is chemically almost identical to the actual impurity being measured, it behaves the same way during sample extraction and analysis. This allows it to compensate for variations in sample preparation or matrix effects, which can suppress or enhance the analytical signal, thereby ensuring highly accurate quantification. nih.govresearchgate.netresearchgate.net

Table 1: Analytical Techniques in Lodoxamide Impurity Profiling This interactive table outlines the common methods used for identifying and quantifying impurities.

| Technique | Purpose | Role of this compound |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation of impurities from the API. | Not directly used, but the method is what separates the target impurity for which the d10-standard is used for quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of impurities by determining their molecular weight and fragmentation patterns. | Used to confirm the identity and purity of the d10 standard itself. |

| Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of impurities. | Serves as the ideal internal standard for accurate quantification of a corresponding non-labeled impurity. waters.com |

Establishing Identification and Reporting Thresholds

Regulatory bodies, through guidelines like the International Council for Harmonisation (ICH) Q3A and Q3B, have established thresholds for controlling impurities in new drug substances and products. windpress.infoich.orgich.org These thresholds are based on the maximum daily dose (MDD) of the drug and dictate when an impurity must be reported, identified, and qualified for safety.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which the chemical structure of an impurity must be determined. slideshare.net

Qualification Threshold: The level above which an impurity's biological safety must be established. slideshare.net

These thresholds apply to process-related impurities and degradants found in Lodoxamide, not to analytical tools like this compound. The control limits for individual known impurities are typically stringent, often in the range of 0.05% to 0.2%. veeprho.com

Table 2: Illustrative ICH Q3A Thresholds for Impurities in a Drug Substance This table shows how the maximum daily dose (MDD) of a drug affects the thresholds for impurity control.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

Note: Data is based on ICH Q3A(R2) guidelines and serves as a general example. ich.org

Implementation of Quality by Design (QbD) Principles for Impurity Management

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. europa.eunih.govijpab.com It aims to build quality into the product from the outset by understanding how material attributes and process parameters affect the final product's characteristics.

Risk-Based Assessment of Potential Impurities

A core component of QbD is quality risk management. ispe.org For Lodoxamide manufacturing, this involves a thorough risk assessment to identify all potential impurities that could arise from the synthesis, purification, and storage processes. europa.eu Tools like Failure Mode and Effects Analysis (FMEA) can be used to evaluate the potential impact of each impurity on the drug product's safety and efficacy.

The risk assessment focuses on understanding the pathways by which impurities can form. ispe.org For example, a risk assessment might identify that a specific reaction temperature could lead to the formation of a degradation product. The control strategy would then focus on tightly managing that temperature. The use of analytical standards like this compound is part of the control strategy's verification phase, ensuring that the process is indeed keeping the formation of the corresponding impurity below its acceptable limit. adventchembio.com

Table 3: Example Risk Assessment for a Potential Lodoxamide Impurity This interactive table demonstrates a simplified risk assessment process.

| Potential Impurity Source | Failure Mode (Cause) | Potential Effect | Risk Priority | Mitigation/Control Strategy |

|---|---|---|---|---|

| Starting Material A | Incomplete reaction | Carry-over of starting material into final API. | High | Set stricter specifications for reaction completion; improve purification step. |

| Reaction Step 2 | Excess temperature | Formation of thermal degradation product. | High | Define and validate a strict temperature range (CPP); monitor temperature continuously. |

Defining Critical Material Attributes and Critical Process Parameters Affecting Impurity Levels

Through the QbD approach, a deep understanding of the product and process is developed. This allows for the identification of Critical Material Attributes (CMAs) of raw materials and Critical Process Parameters (CPPs) of the manufacturing process that have a direct impact on the impurity profile of Lodoxamide. nih.govbiopharminternational.compqri.org

A CMA could be the purity of a key starting material, where a higher level of a specific contaminant could lead to a related impurity in the final product. A CPP could be the pH during a specific reaction step, where a deviation could favor a side reaction that produces an unwanted by-product. biopharminternational.com By identifying and controlling these critical factors within a defined range (the "design space"), manufacturers can ensure that the level of impurities is consistently managed.

Table 4: Linking Potential Impurities to CMAs and CPPs for Lodoxamide This table illustrates the relationship between process variables and the resulting impurity profile.

| Potential Impurity Type | Related Critical Material Attribute (CMA) | Related Critical Process Parameter (CPP) |

|---|---|---|

| Unreacted Starting Material | Purity and specified limits of impurities in the starting material. | Reaction time, temperature, stoichiometry of reagents. |

| Hydrolysis Product | Water content in solvents or reagents. | pH of aqueous solutions, process hold times. |

Process Optimization and Purification Techniques for Impurity Mitigation

Once the sources and formation mechanisms of impurities are understood, the manufacturing process can be optimized to minimize their presence. This involves adjusting reaction conditions to favor the formation of Lodoxamide over any by-products. windpress.info

Following synthesis, purification techniques are employed to remove any remaining impurities from the API. The choice of technique depends on the physical and chemical properties of Lodoxamide and its impurities. moravek.com

Common purification methods in pharmaceutical manufacturing include:

Crystallization/Recrystallization: A highly effective method for purifying solid compounds. It relies on the differences in solubility between the API and the impurities in a given solvent system. researchgate.net

Chromatography: Techniques like preparative HPLC or flash chromatography can be used to separate impurities with very similar properties to the API. pharmq.or.kreuropeanpharmaceuticalreview.com

Filtration: Used to remove solid impurities or particulates from solutions. moravek.com

Distillation: Effective for purifying liquids or removing volatile impurities. moravek.com

The effectiveness of these purification steps is confirmed by analytical testing, where standards such as this compound play a vital role in verifying that the levels of specific impurities have been reduced to within their acceptance criteria. clearsynth.com

Evaluation of Alternative Synthetic Routes and Reagents

A primary strategy for controlling impurities is to evaluate the synthetic pathway used to manufacture the API. registech.com The selection of starting materials, reagents, and the sequence of chemical reactions can significantly influence the impurity profile of the final drug substance. pharmaguru.co

The formation of an impurity like this compound, which is a stable isotope-labeled version of a potential impurity, would hypothetically arise from the presence of deuterated starting materials or reagents in the manufacturing process. A proactive control strategy would involve a thorough evaluation of the supply chain for all materials to prevent the introduction of such isotopically labeled precursors.

Key considerations in this evaluation include:

Starting Material Purity: Ensuring the purity of starting materials and intermediates is a crucial first step. This involves setting stringent specifications for all raw materials. veeprho.com

Reagent Selection: Choosing highly selective reagents can minimize the formation of byproducts.

Route Scouting: Investigating alternative synthetic routes can identify pathways that are less prone to the formation of specific impurities. Early-stage optimization of the synthetic route provides the most benefit for minimizing impurities. registech.com

The table below illustrates a hypothetical evaluation of synthetic routes for the production of Lodoxamide, with the goal of minimizing the formation of a key impurity, thereby precluding the formation of its deuterated analogue, this compound.

| Synthetic Route | Key Reagents | Potential for Impurity Formation | Control Strategy Outcome |

|---|---|---|---|

| Route A (Original) | Reagent X, Deuterated Solvent Y | High risk of side reactions leading to Impurity 2; potential for incorporation of deuterium (B1214612). | Route deemed suboptimal due to impurity profile. |

| Route B (Alternative 1) | Reagent Z, Non-Deuterated Solvent Y | Lower potential for side reactions; eliminates source of deuterium. | Improved impurity profile; selected for further development. |

| Route C (Alternative 2) | Catalyst P, Reagent Q | Different impurity profile; Impurity 2 not formed. | Viable alternative, but requires new raw material qualification. |

Optimization of Reaction Conditions and Purification Processes

Once a synthetic route is selected, the optimization of reaction conditions is essential to minimize impurity formation. toref-standards.com This involves adjusting various parameters to ensure the reaction proceeds efficiently and cleanly. For instance, overheating a reaction mixture can generate impurities at a higher level, making them difficult to purge later. grace.com

Key reaction parameters for optimization include:

Temperature

Pressure

Reaction time

pH

Rate of addition of reagents

Agitation speed

Following synthesis, purification processes are employed to remove any remaining impurities. Techniques such as crystallization, chromatography, and filtration are used to isolate the API from unwanted substances. nih.gov

The following table demonstrates the hypothetical impact of process optimization on the level of an impurity in Lodoxamide synthesis.

| Parameter Optimized | Initial Condition | Optimized Condition | Resulting Impurity Level (%) | Comment |

|---|---|---|---|---|

| Temperature | 100°C | 85°C | 0.25% → 0.08% | Lower temperature reduced thermal degradation. |

| pH | 5.0 | 6.5 | 0.15% → 0.06% | Neutral pH minimized acid-catalyzed side reaction. |

| Purification Method | Single Crystallization | Recrystallization with Charcoal Treatment | 0.12% → <0.05% | Enhanced removal of colored and process impurities. |

Regulatory Compliance and Control Strategies for Impurities

A robust impurity control strategy must align with global regulatory expectations. Regulatory bodies such as the International Council for Harmonisation (ICH) provide guidelines that outline the requirements for the content and qualification of impurities in new drug substances and products. registech.com

Adherence to ICH Guidelines (Q3A, Q3C, M7)

Compliance with ICH guidelines is mandatory for the registration of new pharmaceutical products.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of organic impurities. europa.eugmp-compliance.org It establishes thresholds based on the maximum daily dose of the drug. An impurity that is individually listed and limited with a specific acceptance criterion in the drug substance specification is termed a "specified impurity." fda.govich.org Any specified impurity, such as this compound, would require a rationale for its inclusion in the specification and its acceptance limits. ich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities ICH M7 provides a framework for assessing and controlling impurities that have the potential to be mutagenic and therefore carcinogenic. gmp-compliance.orgeuropa.euich.org The guideline applies to any potential impurity, which would include this compound. ich.org A risk assessment is required to determine if an impurity is mutagenic. If an impurity is found to be mutagenic, much stricter controls are necessary, often based on a substance-specific acceptable intake or a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure. ich.orgich.org

| Class | Description | Control Action |

|---|---|---|

| Class 1 | Known mutagenic carcinogens. | Control to compound-specific acceptable limit. |

| Class 2 | Known mutagens, carcinogenicity unknown. | Control at or below the TTC. |

| Class 3 | Alerting structure, unrelated to API; mutagenicity unknown. | Requires mutagenicity testing (e.g., Ames test). Control based on outcome. |

| Class 4 | Alerting structure, shared with API or related compounds. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alert for mutagenicity. | Treat as a non-mutagenic impurity. |

Setting Scientifically Justified Acceptance Criteria for Impurity Levels

A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use. ich.org This includes acceptance criteria for impurities. These limits are set no higher than the level that has been justified by safety data and are consistent with the level achievable by the manufacturing process. fda.gov

The process of setting these limits is known as qualification. fda.gov Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at a specified level. fda.gov The level of any impurity present in batches of a new drug substance that were used in safety and clinical studies is considered qualified. fda.gov For Lodoxamide, typical quality limits for individual related substances in regulatory dossiers are set in the range of 0.1% to 0.2% w/w. veeprho.com Any acceptance criterion for this compound would need to be justified based on these principles, ensuring that the level is safe for patients and consistently achievable by the validated manufacturing process. d-nb.infoich.org

Future Directions and Emerging Research Avenues

Advancements in High-Throughput Analytical Technologies for Trace Impurity Analysis